molecular formula C14H13N3O2 B11771035 N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide CAS No. 648881-65-6

N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide

Cat. No.: B11771035
CAS No.: 648881-65-6
M. Wt: 255.27 g/mol
InChI Key: PDWVJJPFOTZEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide: is a chemical compound that belongs to the class of pyrimidinyl benzamides This compound is characterized by the presence of an allyl group attached to the nitrogen atom of the pyrimidine ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of urea with β-dicarbonyl compounds under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group is introduced via an allylation reaction, where the nitrogen atom of the pyrimidine ring is alkylated using allyl halides in the presence of a base such as potassium carbonate.

    Formation of Benzamide Moiety: The final step involves the coupling of the allylated pyrimidine with benzoyl chloride in the presence of a base like triethylamine to form the benzamide moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, converting it to a hydroxyl group.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts such as palladium on carbon (Pd/C).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Hydroxylated pyrimidine derivatives.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It has been investigated for its potential as an enzyme inhibitor, particularly targeting pyrimidine biosynthesis pathways.

    Medicine: The compound shows promise as a lead compound for the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound primarily targets enzymes involved in pyrimidine biosynthesis, inhibiting their activity and thus affecting nucleotide metabolism.

    Pathways Involved: By inhibiting pyrimidine biosynthesis, the compound can disrupt DNA and RNA synthesis, leading to antiproliferative effects in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(1-Allyl-2-oxo-1,2-dihydro-3-quinolinecarboxamide): Similar in structure but with a quinoline ring instead of a pyrimidine ring.

    N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide: Similar but with an acetamide group instead of a benzamide group.

    N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)thiobenzamide: Similar but with a thiobenzamide group.

Uniqueness

N-(1-Allyl-2-oxo-1,2-dihydro-4-pyrimidinyl)benzamide stands out due to its unique combination of the allyl group, pyrimidine ring, and benzamide moiety, which confer specific chemical reactivity and biological activity not observed in the similar compounds listed above.

Properties

CAS No.

648881-65-6

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N-(2-oxo-1-prop-2-enylpyrimidin-4-yl)benzamide

InChI

InChI=1S/C14H13N3O2/c1-2-9-17-10-8-12(16-14(17)19)15-13(18)11-6-4-3-5-7-11/h2-8,10H,1,9H2,(H,15,16,18,19)

InChI Key

PDWVJJPFOTZEPA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C=CC(=NC1=O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.